molecular formula C17H16Cl2N6O4 B10868042 N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10868042
M. Wt: 439.2 g/mol
InChI Key: RMXISYOZQNVISY-UHFFFAOYSA-N
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Description

N~5~-(2-{[2-(4-chlorophenoxy)acetyl]amino}ethyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, pyrazole, and chlorophenoxy moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-{[2-(4-chlorophenoxy)acetyl]amino}ethyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the pyrazole moiety: This step involves the reaction of the oxadiazole intermediate with a suitable pyrazole derivative, often under basic conditions.

    Attachment of the chlorophenoxy group: This is typically done via nucleophilic substitution reactions, where the chlorophenoxy group is introduced using a chlorophenoxy acetic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-{[2-(4-chlorophenoxy)acetyl]amino}ethyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

N~5~-(2-{[2-(4-chlorophenoxy)acetyl]amino}ethyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound’s stability and functional groups make it a candidate for developing new materials with specific properties.

    Agrochemicals: Its potential pesticidal or herbicidal properties are of interest in agricultural research.

Mechanism of Action

The mechanism of action of N5-(2-{[2-(4-chlorophenoxy)acetyl]amino}ethyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application, such as inhibiting a particular enzyme in a disease pathway or interacting with cellular components in materials science.

Comparison with Similar Compounds

Similar Compounds

    N~5~-(2-{[2-(4-chlorophenoxy)acetyl]amino}ethyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide: shares similarities with other oxadiazole and pyrazole derivatives, which also exhibit diverse biological activities.

    4-chloro-2-(2-(2-chlorophenoxy)acetamido)benzoic acid: Another compound with a chlorophenoxy group, used in various chemical applications.

Uniqueness

The uniqueness of N5-(2-{[2-(4-chlorophenoxy)acetyl]amino}ethyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for targeted research and development in multiple fields.

Properties

Molecular Formula

C17H16Cl2N6O4

Molecular Weight

439.2 g/mol

IUPAC Name

N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]-3-[(4-chloropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H16Cl2N6O4/c18-11-1-3-13(4-2-11)28-10-15(26)20-5-6-21-16(27)17-23-14(24-29-17)9-25-8-12(19)7-22-25/h1-4,7-8H,5-6,9-10H2,(H,20,26)(H,21,27)

InChI Key

RMXISYOZQNVISY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl)Cl

Origin of Product

United States

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